![molecular formula C6H6N2O B14650961 5h-Imidazo[1,5-c][1,3]oxazine CAS No. 42850-92-0](/img/structure/B14650961.png)
5h-Imidazo[1,5-c][1,3]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Imidazo[1,5-c][1,3]oxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of a broader class of heterocycles that are of significant interest in medicinal chemistry due to their potential biological activities. The unique arrangement of atoms in this compound provides it with distinct chemical properties that can be exploited in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Imidazo[1,5-c][1,3]oxazine typically involves the construction of the imidazole nucleus followed by the formation of the oxazine ring. One common method involves the reaction of primary amines with 1,2-diaza-1,3-dienes, followed by cyclization with isocyanates or isothiocyanates . This process can be carried out under mild conditions, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
For industrial production, the synthesis of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
5H-Imidazo[1,5-c][1,3]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a wide range of functionalized derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 5H-Imidazo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anti-cancer effects . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application .
Comparación Con Compuestos Similares
Similar Compounds
5H-Benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine: This compound shares a similar heterocyclic structure but contains sulfur instead of oxygen.
Imidazo[2,1-b][1,3]thiazines: These compounds also contain nitrogen and sulfur atoms and have similar biological activities.
Uniqueness
5H-Imidazo[1,5-c][1,3]oxazine is unique due to its specific arrangement of nitrogen and oxygen atoms within the ring structure. This configuration imparts distinct chemical properties and biological activities that are not observed in other similar compounds. The presence of the oxazine ring, in particular, allows for unique interactions with biological targets, making it a valuable scaffold in drug discovery and development .
Propiedades
Número CAS |
42850-92-0 |
|---|---|
Fórmula molecular |
C6H6N2O |
Peso molecular |
122.12 g/mol |
Nombre IUPAC |
5H-imidazo[1,5-c][1,3]oxazine |
InChI |
InChI=1S/C6H6N2O/c1-2-9-5-8-4-7-3-6(1)8/h1-4H,5H2 |
Clave InChI |
RGFNVZJLVFUSIX-UHFFFAOYSA-N |
SMILES canónico |
C1N2C=NC=C2C=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


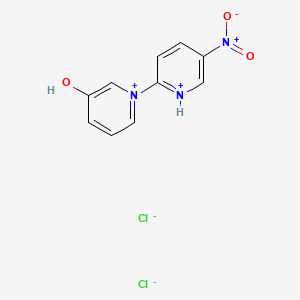
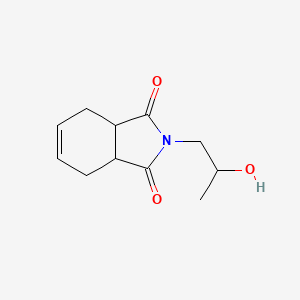




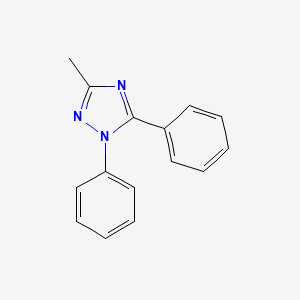
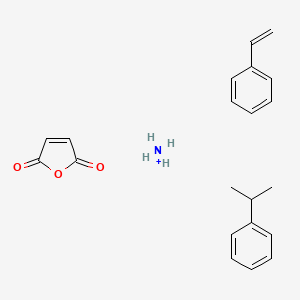

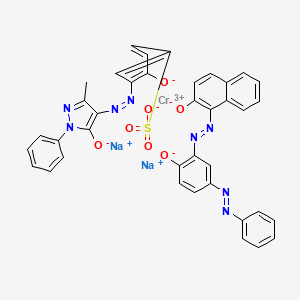

![2-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14650953.png)


